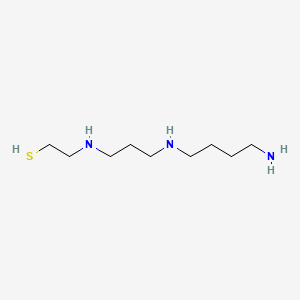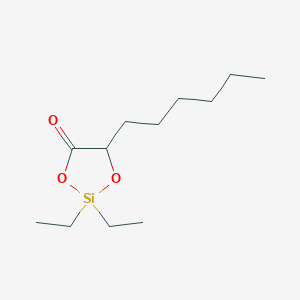
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one is an organosilicon compound characterized by its unique structure, which includes a dioxasilolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one typically involves the reaction of hexyl-substituted silanes with diethyl ketone in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The dioxasilolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted dioxasilolane compounds.
科学的研究の応用
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism of action of 2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one involves its interaction with various molecular targets. The dioxasilolane ring can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable intermediates and transition states during reactions.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-1,3-dioxan-5-ylmethanol
- Cyclobutylcyclopentane
- Cyclopropane derivatives
Uniqueness
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one is unique due to its specific substitution pattern and the presence of the dioxasilolane ring
特性
CAS番号 |
37008-92-7 |
|---|---|
分子式 |
C12H24O3Si |
分子量 |
244.40 g/mol |
IUPAC名 |
2,2-diethyl-5-hexyl-1,3,2-dioxasilolan-4-one |
InChI |
InChI=1S/C12H24O3Si/c1-4-7-8-9-10-11-12(13)15-16(5-2,6-3)14-11/h11H,4-10H2,1-3H3 |
InChIキー |
XAASIKAWMVGNFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1C(=O)O[Si](O1)(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


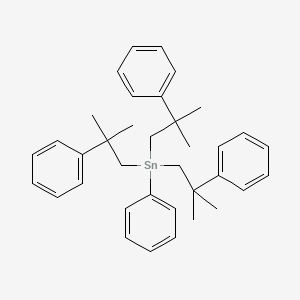
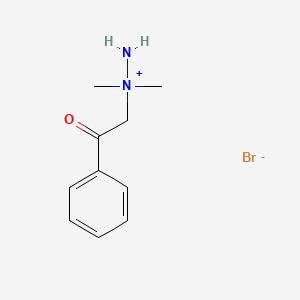

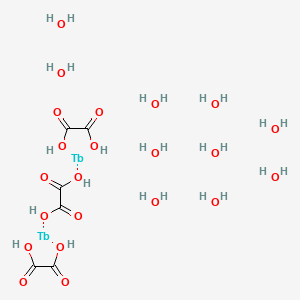
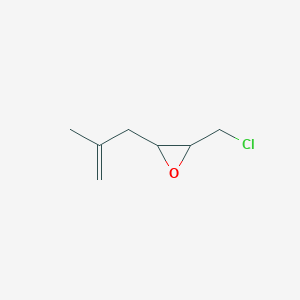
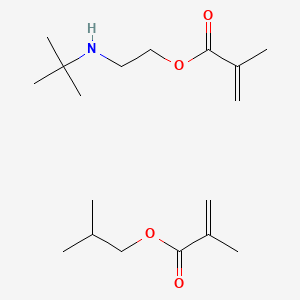

![4-[2-(4-Methoxyphenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14661070.png)

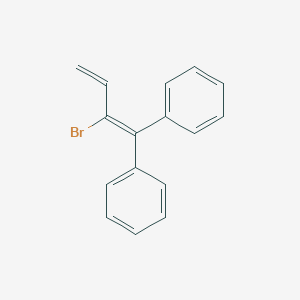
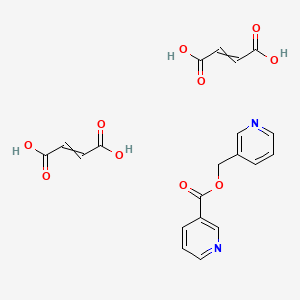
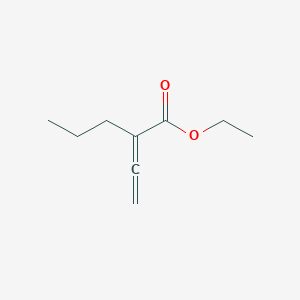
![6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14661108.png)
